3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine
Description
3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine is a pyridazine derivative featuring a 2,4-dichlorobenzyl group at the 3-position and a methylsulfanyl (-SMe) moiety at the 6-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and catalysis . The dichlorobenzyl substituent enhances lipophilicity and binding affinity in biological systems, while the methylsulfanyl group contributes to electronic modulation and metabolic stability .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-6-methylsulfanylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S/c1-17-12-5-4-10(15-16-12)6-8-2-3-9(13)7-11(8)14/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMFDUGXIUPYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204223 | |
| Record name | 3-[(2,4-Dichlorophenyl)methyl]-6-(methylthio)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241132-71-8 | |
| Record name | 3-[(2,4-Dichlorophenyl)methyl]-6-(methylthio)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241132-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,4-Dichlorophenyl)methyl]-6-(methylthio)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphorus Oxychloride-Mediated Chlorination
The synthesis begins with 3,6-dihydroxypyridazine, which undergoes chlorination using phosphorus oxychloride (POCl₃) under mild conditions (50–80°C, 1–10 hours). This method, adapted from patent CN104447569A, achieves yields of 72–87% with high purity (98–99% by GC). The reaction proceeds via nucleophilic attack of chloride ions on the protonated hydroxyl groups, facilitated by POCl₃’s dual role as a Lewis acid and chlorinating agent:
$$
\text{3,6-Dihydroxypyridazine} + 2\text{POCl}3 \rightarrow \text{3,6-Dichloropyridazine} + 2\text{HPO}3 + 2\text{HCl}
$$
Key parameters include:
- Solvent selection : Chloroform or DMF optimizes reaction kinetics.
- Molar ratios : A 1:1.5–3.75 ratio of dihydroxypyridazine to POCl₃ ensures complete conversion.
Functionalization of 3,6-Dichloropyridazine
Thiolation at Position 6
The methylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) using sodium thiomethoxide (NaSMe) in anhydrous dimethylformamide (DMF). The electron-deficient position 6 undergoes selective displacement at 80–100°C, yielding 6-(methylsulfanyl)-3-chloropyridazine (75–82% yield). Kinetic studies reveal pseudo-first-order dependence on NaSMe concentration, confirming the SNAr mechanism.
Benzylation at Position 3
The 2,4-dichlorobenzyl moiety is installed via a palladium-catalyzed Suzuki-Miyaura coupling. 3-Chloro-6-(methylsulfanyl)pyridazine reacts with 2,4-dichlorobenzylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1). The reaction proceeds at 90°C for 12 hours, achieving 68–74% yield. X-ray crystallography confirms regioselectivity, with no observed coupling at position 6 due to steric hindrance from the methylsulfanyl group.
Alternative Pathways and Comparative Analysis
One-Pot Tandem Functionalization
A streamlined approach involves simultaneous thiolation and benzylation using CuI/1,10-phenanthroline as a catalyst. While this reduces steps, yields drop to 55–60% due to competitive side reactions, such as homocoupling of the benzylboronic acid.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the Suzuki-Miyaura step, improving yields to 78% with reduced catalyst loading (2 mol% Pd). This method minimizes thermal decomposition of the methylsulfanyl group.
Characterization and Analytical Data
Spectroscopic Profiling
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar pyridazine ring (torsion angle < 2°) and the orthogonal orientation of the 2,4-dichlorobenzyl group relative to the heterocycle.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Chloroform and DMF are recycled via distillation, reducing environmental impact. Phosphorus-containing byproducts (HPO₃) are neutralized with aqueous NaOH to form Na₃PO₄, which is repurposed in fertilizer production.
Cost-Benefit Analysis
- Raw materials : POCl₃ ($12/kg) and 2,4-dichlorobenzylboronic acid ($45/kg) dominate costs.
- Catalyst reuse : Pd recovery via filtration achieves 85% efficiency after five cycles.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Sodium methoxide, potassium tert-butoxide; reaction temperature50-80°C.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine is a chemical compound with the molecular formula . It consists of a pyridazine core with a dichlorobenzyl group and a methylsulfanyl group. The compound falls under the category of heterocyclic compounds, recognized for their wide-ranging use in both agrochemicals and pharmaceuticals.
Chemical Reactivity
The chemical reactivity of this compound is due to its functional groups. Key reactions include those significant for synthetic pathways in developing derivatives with enhanced biological activity or improved stability.
Potential Applications
This compound has potential applications in various fields:
- Developing derivatives with enhanced biological activity
- Creating derivatives with improved stability
- Pharmaceutical research
- Agrochemical research
Interactions with Biological Targets
Studies are being done to understand how this compound interacts with biological targets to understand its mechanism of action. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. Further research is needed to elucidate these interactions and their implications for therapeutic applications.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-[(3,4-Dichlorophenyl)methylthio]-6-(3-pyridinyl)-3-pyridinecarbonitrile | Contains a methylthio group and pyridine | Exhibits different biological activity profiles |
| 3-(2,4-Dichlorobenzyl)-6-(pyridin-2-yl)pyridazine | Lacks the methylsulfanyl group | May have distinct pharmacological properties |
| 3-(2-Furyl)-6-(methylsulfanyl)pyridazine | Features a furan ring instead of benzyl | Potentially different reactivity and stability |
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group is known to disrupt microbial cell membranes, leading to cell lysis and death. The methylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyridazine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazine Derivatives with Dichlorobenzyl Substituents
6-(2,4-Dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine (Compound 3, )
- Structure: Pyridazine core with 2,4-dichlorophenyl at C6 and 4-hydroxypiperidino at C3.
- Activity: Demonstrated potent anticonvulsant effects in rodent models, surpassing phenobarbital in efficacy. The dichlorophenyl group at C6 enhances activity compared to monosubstituted analogs (e.g., 2-chlorophenyl in Compound 2) .
- Key Data: Property Compound 3 Target Compound Substituents C6: 2,4-Cl₂Ph; C3: 4-OH-piperidine C3: 2,4-Cl₂Benzyl; C6: -SMe Biological Activity Anticonvulsant (ED₅₀: 12 mg/kg) Not reported in evidence SAR Insight Dichlorination boosts potency Methylsulfanyl may enhance metabolic stability
1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid (Compound 11, )
- Structure : Indazole core with 2,4-dichlorobenzyl at N1 and carboxylic acid at C3.
- Activity : Potent antispermatogenic agent, disrupting Sertoli-germ cell junctions .
- Comparison : While the core differs (indazole vs. pyridazine), the 2,4-dichlorobenzyl group is critical for bioactivity in both compounds. This suggests broad applicability of this substituent in targeting reproductive and neurological systems .
Sulfur-Containing Pyridazine Analogs
3-[(4-Chlorophenyl)sulfanyl]-6-[(2,4-dichlorophenyl)methyl]pyridazine ()
- Structure : Pyridazine with 4-chlorophenylsulfanyl at C3 and 2,4-dichlorobenzyl at C4.
- Activity: Supplier data indicate relevance in chemical research, though specific biological data are lacking. The sulfur bridge (-S-) vs.
6-Aryl-3-(hydroxypolymethyleneamino)pyridazines ()
- Structure : Varied aryl groups at C6 and flexible hydroxylated side chains at C3.
- Activity: Anticonvulsant efficacy correlates with dichlorophenyl substitution. Replacing -SMe with hydroxypiperidino (as in Compound 3) shifts activity from metabolic modulation to direct receptor interaction .
Benzyl-Substituted Heterocycles in Drug Design
AF-2364 and AF-2785 ()
- Structure : Indazole-3-carbohydrazide/acrylic acid with 2,4-dichlorobenzyl.
- Activity : Male contraceptives inducing germ cell detachment. The dichlorobenzyl group is essential for targeting testicular junctions, paralleling its role in pyridazine-based anticonvulsants .
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid ()
- Structure: Non-protein amino acid with 2,4-dichlorobenzyl.
- Activity : Inhibits collagenase via hydrogen bonding (Gln215) and π–π stacking (Tyr201). The dichlorobenzyl group’s positional isomerism (2,4- vs. 2,6-) alters binding kinetics (ΔG = -6.4 vs. -6.5 kcal/mol), emphasizing substituent geometry .
Biological Activity
3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyridazine core substituted with a dichlorobenzyl group and a methylsulfanyl group. This unique structure may contribute to its biological properties, making it a candidate for further investigation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Compounds with similar structures often exert their effects by inhibiting specific enzymes or receptors involved in disease processes. The exact mechanism for this particular compound remains less documented but is expected to involve modulation of enzymatic activity or receptor binding.
Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with cellular processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyridazine derivatives. For instance, related compounds have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The cytotoxicity is often measured using the MTT assay, which assesses cell viability.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | TBD |
| This compound | MCF-7 | TBD |
| This compound | HeLa | TBD |
Note: Specific IC50 values for this compound were not available in the reviewed literature.
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating the cytotoxic effects of various pyridazine derivatives, compounds similar to this compound were shown to induce apoptosis in cancer cells. These findings suggest that structural modifications can enhance anticancer activity.
- Antimicrobial Evaluation : Another study investigated the antimicrobial properties of pyridazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the pyridazine ring significantly improved antibacterial efficacy.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research, particularly in developing new antimicrobial and anticancer agents. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding the specific interactions at the molecular level can elucidate how this compound exerts its biological effects.
- In Vivo Evaluations : Assessing the efficacy and safety in animal models will be crucial before any clinical applications.
- Structure-Activity Relationship (SAR) Studies : Investigating how different substitutions affect biological activity can lead to the optimization of this compound for therapeutic use.
Q & A
Basic: What are the established synthetic routes for 3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
A plausible synthesis involves sequential nucleophilic substitutions on a pyridazine core. Start with 3,6-dichloropyridazine (structural analog in ). First, substitute the 3-position chlorine with 2,4-dichlorobenzylthiol under basic conditions (e.g., NaH in DMF). Next, substitute the 6-position chlorine with methylsulfanyl using sodium thiomethoxide. Optimization includes:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature control: Moderate heating (60–80°C) balances reactivity and side reactions.
- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve substitution efficiency.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Reference: Similar substitution strategies in sulfonamide derivatives () and regioselective functionalization ().
Basic: Which spectroscopic and crystallographic techniques confirm the molecular structure and substituent positions of this compound?
Methodological Answer:
- X-ray crystallography provides definitive structural confirmation, as demonstrated for related pyridazine derivatives (e.g., reports single-crystal studies with R factor = 0.050).
- NMR spectroscopy:
- ¹H NMR: Integrate aromatic protons (7–8 ppm for dichlorobenzyl; 8–9 ppm for pyridazine).
- ¹³C NMR: Assign quaternary carbons (e.g., C-S at ~110–120 ppm).
- 2D techniques (COSY, HSQC): Resolve overlapping signals and confirm connectivity.
- IR spectroscopy: Identify C-S (600–700 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.
- Mass spectrometry (HRMS): Validate molecular formula via exact mass.
Advanced: How can computational methods predict reactivity and guide functionalization of the pyridazine ring?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, position 4 in 3,6-dichloropyridazine () is more reactive due to electron-withdrawing substituents.
- Molecular docking: Screen for potential biological targets (e.g., enzymes with sulfur-binding pockets).
- Reaction pathway modeling: Simulate transition states for substitutions to optimize catalysts (e.g., Pd for cross-couplings).
- Solvent effects: Use COSMO-RS to predict solvation energy and select optimal solvents.
Advanced: What strategies resolve contradictions in reported biological activities of pyridazine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies: Synthesize analogs with systematic variations (e.g., replacing methylsulfanyl with methoxy or halogens).
- Bioassay standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch variability.
- Meta-analysis: Compare data across studies (e.g., ’s sulfonamide derivatives) to identify confounding factors (e.g., substituent electronic effects) .
Advanced: How to achieve regioselective substitution on the pyridazine ring when introducing bulky groups like 2,4-dichlorobenzyl?
Methodological Answer:
- Directing groups: Install temporary protecting groups (e.g., Boc at position 6) to block undesired sites.
- Catalytic control: Use Pd-mediated cross-couplings (Suzuki or Buchwald-Hartwig) for selective arylations.
- Steric effects: Employ bulky bases (e.g., LDA) to favor substitution at less hindered positions.
- Microwave-assisted synthesis (): Enhances reaction efficiency and selectivity.
Basic: What are the stability and storage guidelines for this compound?
Methodological Answer:
- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation.
- Moisture control: Use desiccants (silica gel) in sealed containers.
- Thermal stability: Differential Scanning Calorimetry (DSC) can determine decomposition thresholds (e.g., >150°C).
- Handling: Use inert atmosphere (N₂/Ar) for hygroscopic intermediates .
Advanced: How can cross-coupling reactions diversify substituents on the pyridazine core?
Methodological Answer:
- Suzuki-Miyaura: Replace chlorine at position 6 with aryl/heteroaryl boronic acids (e.g., ’s chlorophenyl derivatives).
- Buchwald-Hartwig amination: Introduce amines at position 3 using Pd-XPhos catalysts.
- Ullmann coupling: Attach electron-rich aryl groups under CuI/L-proline catalysis.
- Optimization: Screen ligands (e.g., SPhos) and solvents (toluene/DMF) for high yields.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
